molecular formula C14H11FN2 B13671909 2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13671909
M. Wt: 226.25 g/mol
InChI Key: QYNFYZIMAREBRW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of a fluorophenyl group and a methyl group in its structure makes it a unique and versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridines with aromatic ketones. One common method is the metal-free iodine-enhanced single-pot synthesis, where aromatic ketones react with 2-aminopyridines in the presence of dimethyl sulfoxide (DMSO) to form the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow systems and microreactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Halogenating agents for substitution at the fluorophenyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position .

Scientific Research Applications

2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act on cyclin-dependent kinases, influencing cell cycle regulation and exhibiting potential anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

QYNFYZIMAREBRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F

Origin of Product

United States

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